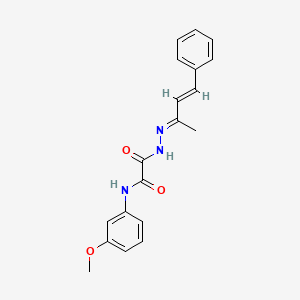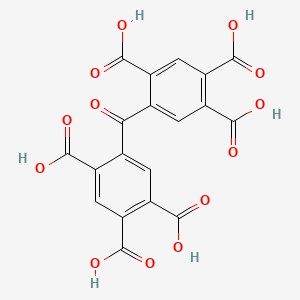
5,5'-Carbonylbis-(trimellitic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis-(trimellitic acid) is a chemical compound with the molecular formula C19H10O13 and a molecular weight of 446.284 g/mol It is a derivative of trimellitic acid, characterized by the presence of a carbonyl group linking two trimellitic acid units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis-(trimellitic acid) typically involves the reaction of trimellitic anhydride with a suitable carbonyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the carbonyl linkage between the two trimellitic acid units .
Industrial Production Methods
Industrial production methods for 5,5’-Carbonylbis-(trimellitic acid) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Carbonylbis-(trimellitic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-Carbonylbis-(trimellitic acid) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of 5,5’-Carbonylbis-(trimellitic acid) depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds .
Applications De Recherche Scientifique
5,5’-Carbonylbis-(trimellitic acid) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis-(trimellitic acid) involves its interaction with various molecular targets and pathways. The carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The aromatic rings can also engage in π-π interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5’-Carbonylbis-(trimellitic acid) include:
- 1,2,4,5-Benzenetetracarboxylic acid
- Mellitic acid
- 1,2,4-Benzenetricarboxylic acid
- Trimesic acid
- Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
Uniqueness
What sets 5,5’-Carbonylbis-(trimellitic acid) apart from these similar compounds is the presence of the carbonyl linkage between two trimellitic acid units. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
17851-32-0 |
|---|---|
Formule moléculaire |
C19H10O13 |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
5-(2,4,5-tricarboxybenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C19H10O13/c20-13(5-1-9(16(25)26)11(18(29)30)3-7(5)14(21)22)6-2-10(17(27)28)12(19(31)32)4-8(6)15(23)24/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clé InChI |
RMHYDKMPLUHGLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




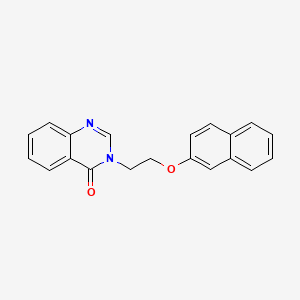
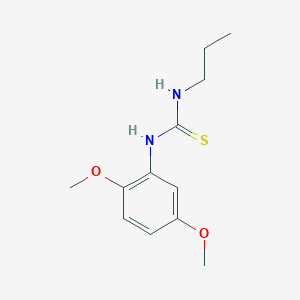
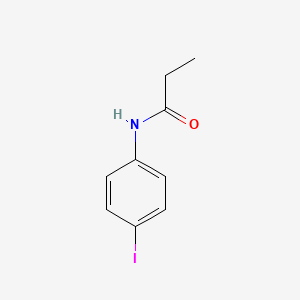
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)




![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

